

# Commercial Availability of Enantiomerically Pure Aziridine-2-Carboxylates: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (S)-Methyl 1-tritylaziridine-2-carboxylate

**Cat. No.:** B141636

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure aziridine-2-carboxylates are highly valuable chiral building blocks in organic synthesis, particularly for the development of novel pharmaceuticals. Their inherent ring strain allows for regio- and stereoselective ring-opening reactions, providing access to a diverse array of complex nitrogen-containing molecules.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the commercial availability of these critical synthons, detailed experimental protocols for their synthesis, and insights into their applications.

## Core Concepts: The Synthetic Utility of Chiral Aziridine-2-Carboxylates

The utility of enantiopure aziridine-2-carboxylates stems from their dual functionality: a stereodefined three-membered ring and a modifiable ester group. The aziridine ring can be opened by a variety of nucleophiles to introduce new functional groups with high stereocontrol.<sup>[2][4][5]</sup> This reactivity is fundamental to the synthesis of complex molecules, including unnatural amino acids, alkaloids, and other biologically active compounds.<sup>[6]</sup>

Furthermore, the nitrogen atom of the aziridine can be substituted with a range of protecting groups (e.g., Boc, Cbz, Trityl), which influences the reactivity of the ring and allows for orthogonal deprotection strategies in multi-step syntheses. The choice of the ester group (e.g., methyl, ethyl, tert-butyl) also provides another handle for chemical modification.

## Commercial Availability

A variety of enantiomerically pure aziridine-2-carboxylate derivatives are commercially available from several key suppliers. The following tables summarize the offerings from prominent vendors, providing a comparative overview of available compounds, their specifications, and suppliers.

Table 1: Commercially Available (S)-Aziridine-2-Carboxylate Derivatives

| Product Name                                   | Ester Group  | N-Substituent | Supplier(s)                               | Purity       |
|------------------------------------------------|--------------|---------------|-------------------------------------------|--------------|
| (S)-Aziridine-2-carboxylic acid                | -            | H             | ChemScene                                 | 95+%         |
| Lithium L-aziridine-2-carboxylate              | Lithium Salt | H             | Sigma-Aldrich                             | ≥97.0%       |
| Methyl (S)-(-)-N-Z-aziridine-2-carboxylate     | Methyl       | Cbz (Z)       | Sigma-Aldrich, MedChemExpress, Chem-Impex | 96% - 99.74% |
| Methyl (S)-(-)-1-tritylaziridine-2-carboxylate | Methyl       | Trityl        | Chem-Impex                                | -            |
| ethyl (2S)-aziridine-2-carboxylate             | Ethyl        | H             | A2B Chem                                  | -            |

Table 2: Commercially Available (R)-Aziridine-2-Carboxylate Derivatives

| Product Name                                                | Ester Group | N-Substituent | Supplier(s)   | Purity |
|-------------------------------------------------------------|-------------|---------------|---------------|--------|
| (2R)-aziridine-2-carboxamide                                | Amide       | H             | Sigma-Aldrich | -      |
| (R)-N-Boc-Aziridine-2-carboxylic acid methyl ester          | Methyl      | Boc           | AChemBlock    | 95%    |
| tert-Butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate | tert-Butyl  | H (on N)      | Smolecule     | -      |

Table 3: Commercially Available Racemic and Unspecified Aziridine-2-Carboxylate Derivatives

| Product Name                                              | Ester Group | N-Substituent | Supplier(s)                                     | Purity |
|-----------------------------------------------------------|-------------|---------------|-------------------------------------------------|--------|
| Methyl Aziridine-2-carboxylate (stabilized with HQ)       | Methyl      | H             | TCI America, CymitQuimica, Chem-Impex, LookChem | >97.0% |
| Ethyl aziridine-2-carboxylate                             | Ethyl       | H             | BLD Pharm                                       | -      |
| tert-butyl aziridine-2-carboxylate                        | tert-Butyl  | H             | AChemBlock                                      | 95%    |
| trans-tert-Butyl 3-(3-bromophenyl)aziridine-2-carboxylate | tert-Butyl  | H (on N)      | Synquest Labs                                   | -      |

Note: Pricing information is subject to change and should be confirmed with the respective suppliers. Purity levels may vary between batches and suppliers.

## Key Experimental Protocols

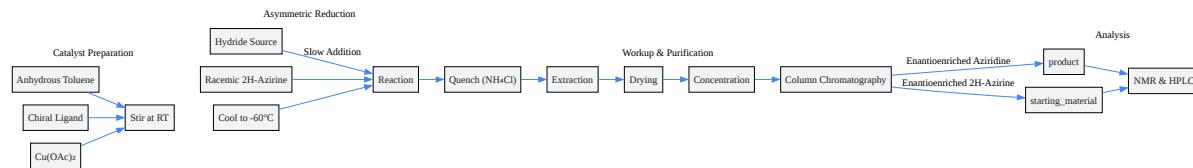
The asymmetric synthesis of aziridine-2-carboxylates is a field of active research. One of the modern and efficient methods is the copper-catalyzed reductive kinetic resolution of 2H-azirines.<sup>[7][8]</sup>

### Asymmetric Synthesis via Reductive Kinetic Resolution of 2H-Azirines

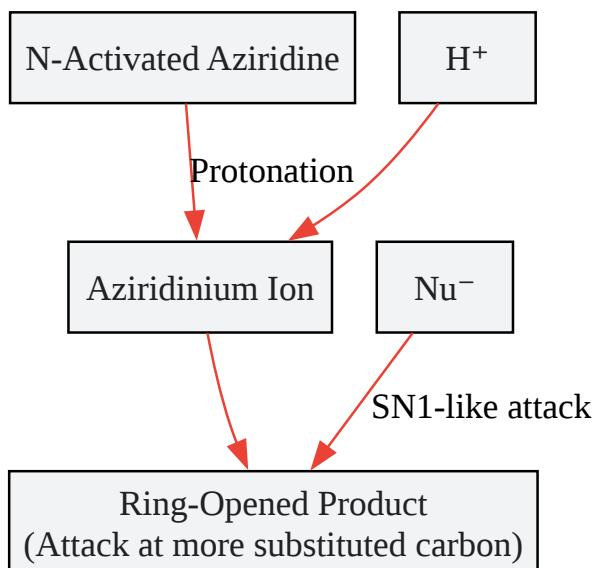
This protocol provides a method to obtain enantioenriched N-H aziridine-2-carboxylates from racemic 2H-azirine-2-carboxylates.

#### Materials:

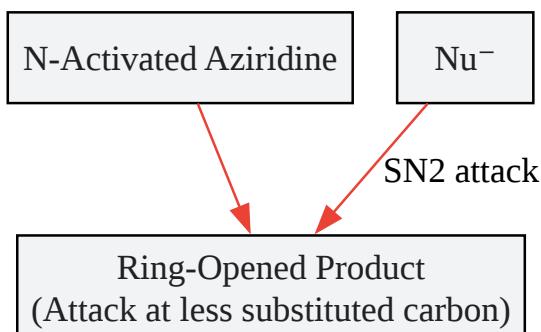
- Racemic 2H-azirine-2-carboxylate
- Copper(I) catalyst precursor (e.g., Cu(OAc)<sub>2</sub>)
- Chiral phosphine ligand (e.g., (R,R)-Ph-BPE)
- Anhydrous toluene
- Hydride source (e.g., dimethoxymethylsilane)
- Saturated aqueous NH<sub>4</sub>Cl solution
- Organic solvent for extraction (e.g., ethyl acetate)
- Anhydrous Na<sub>2</sub>SO<sub>4</sub>
- Silica gel for column chromatography

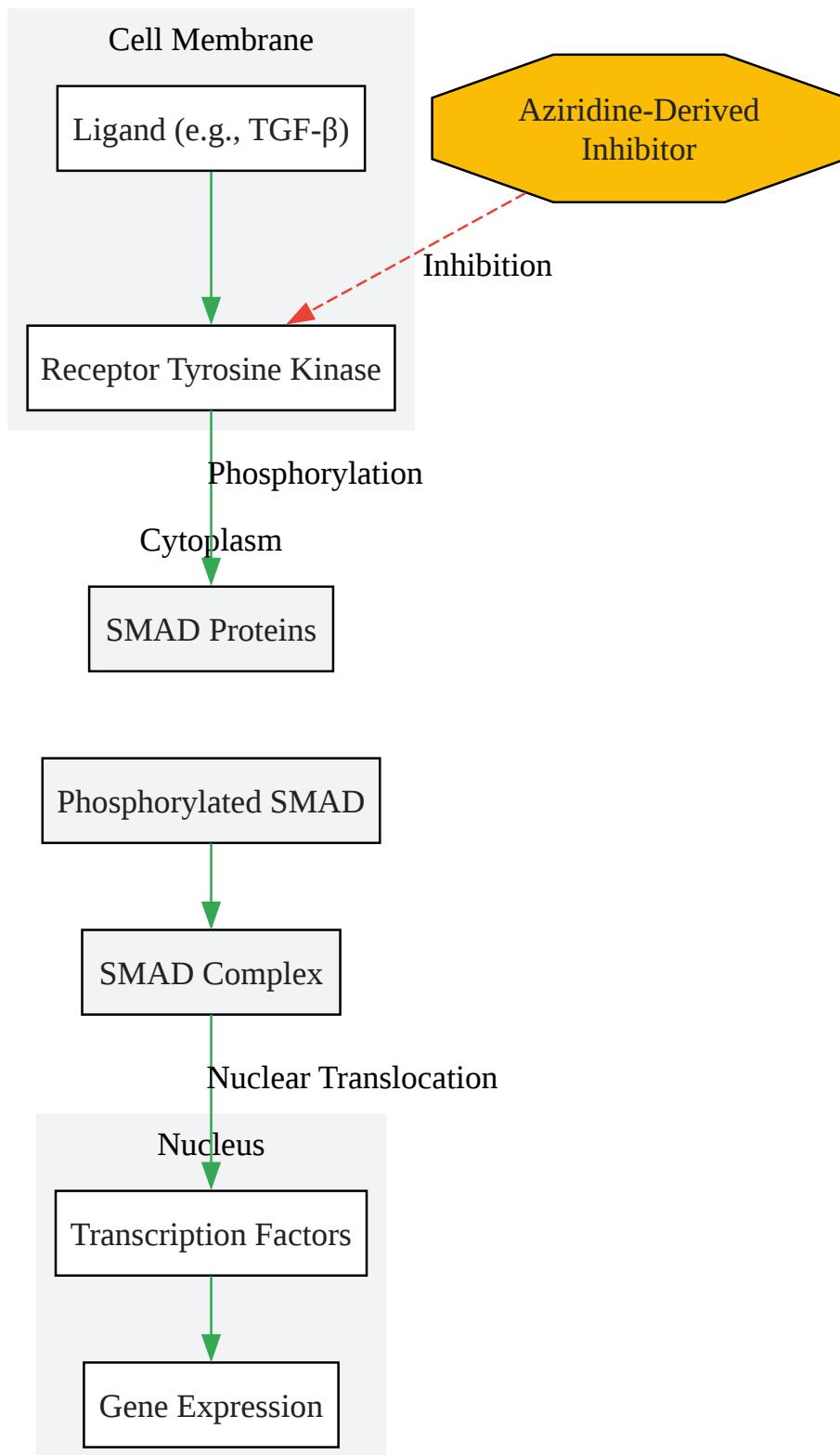

#### Procedure:

- To an oven-dried Schlenk tube under an argon atmosphere, add the copper(I) catalyst precursor (2.5 mol%) and the chiral phosphine ligand (5.5 mol%).


- Add anhydrous toluene (to a concentration of 0.1 M) and stir the mixture at room temperature for 30 minutes.
- Cool the mixture to the specified reaction temperature (e.g., -60 °C).
- Add the racemic 2H-azirine-2-carboxylate (1.0 equiv) to the reaction mixture.
- Slowly add the hydride source (1.2 equiv) via syringe pump over 4 hours.
- Stir the reaction at the same temperature until approximately 50% conversion of the starting material is observed (monitored by TLC or GC).
- Quench the reaction with saturated aqueous NH<sub>4</sub>Cl solution.
- Extract the mixture with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to separate the enantioenriched aziridine-2-carboxylate and the unreacted enantioenriched 2H-azirine.
- Determine the diastereomeric ratio by <sup>1</sup>H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.<sup>[3]</sup>

## Visualizing Key Processes


To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a representative experimental workflow and a common reaction mechanism.




## Acidic Conditions



## Basic/Neutral Conditions



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 6. Enantiopure trans-3-arylaziridine-2-carboxamides: preparation by bacterial hydrolysis and ring-openings toward enantiopure, unnatural D- $\alpha$ -amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [Commercial Availability of Enantiomerically Pure Aziridine-2-Carboxylates: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141636#commercial-availability-of-enantiomerically-pure-aziridine-2-carboxylates]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)